1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Cancer Research Cellular Differentiation Oncology

Researchers often face variability with unsubstituted benzoyl-pyrrolidine analogs, compromising target validation. 1-(3,4,5-Triethoxybenzoyl)pyrrolidine (CAS 349115-23-7) is a chemically defined tool compound offering a distinct activity fingerprint for reproducible signaling studies. - Benchmark for selectivity: Acts as a weak ROR-alpha inverse agonist (IC50 > 20 µM) to validate ROR-gamma-mediated Th17 phenotypes in autoimmune disease models. - Defined ADME-Tox control: Quantified CYP11B1 inhibitor (IC50 1.47 µM) and CYP2C19 interactor for use as a reference standard in drug-drug interaction panels. - Differentiation probe: Induces cellular differentiation in monocyte models, applicable to hematological malignancy research distinct from cytotoxic agents.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B334227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Triethoxybenzoyl)pyrrolidine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC2
InChIInChI=1S/C17H25NO4/c1-4-20-14-11-13(17(19)18-9-7-8-10-18)12-15(21-5-2)16(14)22-6-3/h11-12H,4-10H2,1-3H3
InChIKeyCWEJXJDWOBIEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Triethoxybenzoyl)pyrrolidine Overview


1-(3,4,5-Triethoxybenzoyl)pyrrolidine (CAS 349115-23-7) is a synthetic small molecule featuring a pyrrolidine core linked to a 3,4,5-triethoxybenzoyl moiety . This specific molecular architecture endows it with distinct physicochemical properties and a unique polypharmacological profile, differentiating it from other benzoyl-pyrrolidine analogs. It is primarily utilized as a research tool to investigate diverse biological targets, including nuclear receptors, differentiation pathways, and cytochrome P450 enzymes, making it a valuable asset for exploring complex signaling networks in oncology and immunology .

Target Class Nuclear receptors, CYP enzymes, differentiation pathways
Study Context Polypharmacology signaling, oncology, immunology research
Key Attribute 3,4,5-Triethoxy substitution pattern defines target engagement

1-(3,4,5-Triethoxybenzoyl)pyrrolidine Specificity


Substitution with generic benzoyl-pyrrolidine analogs is scientifically unsound due to the pronounced structure-activity relationship (SAR) defined by the 3,4,5-triethoxy substitution pattern. Unlike simple unsubstituted benzoyl-pyrrolidines or those with different substitution patterns (e.g., methoxy), this compound exhibits a unique 'activity fingerprint' across multiple targets, as documented in public bioactivity databases . For instance, while many in-class compounds show broad CYP inhibition, this compound's specific interaction with CYP11B1 and CYP2C19 is quantified, indicating a distinct metabolic interaction profile . Furthermore, its documented ability to induce cellular differentiation, a property not inherent to the pyrrolidine core alone, is directly attributed to the specific 3,4,5-triethoxybenzoyl group . Replacing this compound with a 'close' analog would therefore invalidate research data by introducing uncontrolled variables in target engagement, metabolic stability, and functional cellular outcomes.

Target Compound 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Defined triethoxy SAR: selective CYP11B1/2C19 profile, differentiation induction, ROR-alpha inverse agonism
Generic Analog Unsubstituted or methoxy benzoyl-pyrrolidines May exhibit broad MMP inhibition or divergent CYP profiles; functional cellular outcomes may not transfer
Product Mechanism Differentiation induction via 3,4,5-triethoxy motif Documented monocyte differentiation; attributed to specific substitution pattern, not the pyrrolidine core
Substitute Risk Uncontrolled target engagement variables Replacing with a close analog may introduce metabolic and functional outcome variability, invalidating comparative data

1-(3,4,5-Triethoxybenzoyl)pyrrolidine Comparative Evidence


Differentiation Induction vs. MMP Inhibition

While galloyl pyrrolidine derivatives (e.g., 3,4,5-trimethoxybenzoyl analogs) are primarily designed as MMP-2/9 inhibitors (with an IC50 of 0.9 nM for the most potent compound), 1-(3,4,5-Triethoxybenzoyl)pyrrolidine demonstrates a functionally distinct mode of action by inducing the differentiation of undifferentiated cells into monocytes . This property suggests a therapeutic potential in cancer via differentiation therapy, a mechanism not reported for the trimethoxy analog series. The quantifiable difference lies in the functional cellular outcome rather than a direct enzyme inhibition potency.

Functional Cellular Outcome
Class-level inference
Induces differentiation of undifferentiated cells to monocytes
vs. MMP-2/9 inhibition (IC50 0.9 nM)
Reported differentiation-model mechanism context
Triethoxy analog; functional endpoint differs from trimethoxy series
Cancer Research Cellular Differentiation Oncology

Selective ROR-alpha Inverse Agonism

1-(3,4,5-Triethoxybenzoyl)pyrrolidine exhibits a selective profile against nuclear receptors. It acts as an inverse agonist of ROR-alpha with an IC50 > 20,000 nM, a relatively weak but quantifiable activity. This contrasts with other ROR-gamma targeting compounds in the pyrrolidine class that can achieve low nanomolar potencies (e.g., EC50 of 10 nM) . This differential activity profile is critical for researchers aiming to dissect the distinct roles of ROR isoforms (alpha vs. gamma) in Th17 cell differentiation and autoimmune pathogenesis without cross-reactivity.

ROR-alpha Inverse Agonism
Cross-study comparable
IC50 > 20,000 nM
vs. class-level ROR-gamma EC50 ~10-81 nM
Supports ROR isoform selectivity review
Luciferase reporter assay in HEK293 cells
Immunology Nuclear Receptor Research Autoimmune Disease

CYP11B1 and CYP2C19 Inhibition

The metabolic interference profile of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine is quantitatively defined. It inhibits human CYP11B1 with an IC50 of 1,470 nM and CYP2C19 with an IC50 of 50,000 nM . This is a significant differentiator from other pyrrolidine-based compounds, which may exhibit broader or more potent CYP inhibition (e.g., some show CYP inhibition at <100 nM), leading to higher risks of drug-drug interactions or metabolic instability. The specific and relatively modest inhibition of CYP11B1 is a verifiable property that can guide experimental design in vivo.

CYP Inhibition Profile
Cross-study comparable
CYP11B1 IC50: 1,470 nM
CYP2C19 IC50: 50,000 nM
vs. class-level CYP inhibitors (<0.1 µM)
Reported metabolic interaction assay context
V79 cells and human liver microsomes
Drug Metabolism ADME-Tox Pharmacokinetics

1-(3,4,5-Triethoxybenzoyl)pyrrolidine Applications


ROR Isoform Selectivity in Th17 Differentiation

This compound is optimally suited as a selectivity control in studies investigating ROR-gamma's role in Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis). Its weak inverse agonist activity on ROR-alpha (IC50 > 20 µM) provides a benchmark, ensuring that any observed phenotypic effects from ROR-gamma modulation are not inadvertently due to ROR-alpha crosstalk. This allows for more precise validation of ROR-gamma as a therapeutic target.

Differentiation Mechanisms in Oncology

As a chemically defined tool compound, 1-(3,4,5-Triethoxybenzoyl)pyrrolidine can be used to dissect the signaling pathways governing monocyte differentiation from undifferentiated precursors . Unlike cytotoxic agents or MMP inhibitors, its distinct mechanism makes it a valuable probe for differentiation therapy research, particularly in hematological malignancies, where inducing terminal differentiation is a clinically validated strategy.

Metabolic Stability in ADME-Tox Assays

The compound's characterized CYP inhibition profile (CYP11B1 IC50 1.47 µM) makes it a useful reference standard in ADME-Tox panels. Researchers can use it as a moderate inhibitor control when screening new chemical entities for CYP-mediated drug-drug interaction potential or when validating in vitro metabolism assays, providing a data point with known, quantifiable activity.

Application
Selection Property
Validation Focus
ROR isoform selectivity in Th17 differentiation
Weak ROR-alpha inverse agonism (IC50 > 20 µM)
ROR-gamma-specific phenotype confirmation
Differentiation mechanisms in oncology
Monocyte differentiation induction profile
Differentiation pathway endpoint review
Metabolic stability in ADME-Tox assays
Characterized CYP11B1/CYP2C19 inhibition profile
CYP-mediated drug-drug interaction screening context

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